molecular formula C11H18ClN5 B12234681 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12234681
M. Wt: 255.75 g/mol
InChI Key: YBCIGVLVGXJCBF-UHFFFAOYSA-N
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Description

N-[(1,3-Dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine hydrochloride is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings linked via a methylene amine group, with a hydrochloride counterion enhancing its solubility in polar solvents. The compound’s structure is characterized by nitrogen-rich heterocycles, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or receptor modulation . The methyl groups at the 1,3- and 1,4-positions of the pyrazole rings contribute to steric bulk and electronic stabilization, while the hydrochloride salt improves crystallinity and stability for pharmaceutical applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-6-15(3)14-11(8)12-5-10-7-16(4)13-9(10)2;/h6-7H,5H2,1-4H3,(H,12,14);1H

InChI Key

YBCIGVLVGXJCBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2C)C)C.Cl

Origin of Product

United States

Preparation Methods

Formation of 1,3-Dimethylpyrazole

The 1,3-dimethylpyrazole moiety is synthesized via Knorr pyrazole synthesis , involving the condensation of hydrazine hydrate with acetylacetone (2,4-pentanedione). This reaction proceeds in aqueous or alcoholic solvents under acidic catalysis. For example:

  • Acetic acid (5–10 mol%) in water at 50°C yields 1,3-dimethylpyrazole with >99% purity.
  • Ammonium chloride as a green catalyst in ethanol at reflux (80°C) achieves comparable yields (92–95%) while reducing environmental impact.

The reaction mechanism involves:

  • Protonation of acetylacetone’s carbonyl groups.
  • Nucleophilic attack by hydrazine to form a diamine intermediate.
  • Cyclization and dehydration to yield the pyrazole ring.

Synthesis of 1,4-Dimethylpyrazole-3-amine

This intermediate is prepared via selective alkylation of pyrazole derivatives:

  • 1-Methylpyrazole-3-amine reacts with methyl iodide in dimethyl sulfoxide (DMSO) at 80°C, yielding 1,4-dimethylpyrazole-3-amine with 85% efficiency.
  • Alternative routes employ reductive amination using sodium cyanoborohydride and formaldehyde.

Alkylation and Coupling Reactions

Methylene Bridge Formation

The two pyrazole units are connected via a methylene (-CH2-) bridge through alkylation :

  • 1,3-Dimethylpyrazole-4-carbaldehyde is condensed with 1,4-dimethylpyrazole-3-amine using sodium borohydride in methanol , forming the secondary amine linkage.
  • One-pot methods utilize paraformaldehyde and hydrochloric acid under reflux, achieving 78–82% yields.

Optimized conditions :

Parameter Value Source
Temperature 60–80°C
Solvent Ethanol/water (3:1)
Catalyst Acetic acid (5 mol%)
Reaction time 4–6 hours

Industrial-Scale Alkylation

Continuous flow reactors enhance efficiency for large-scale production:

  • Microreactors with residence times of 10–15 minutes improve heat transfer and reduce byproducts.
  • Automated pH control (pH 6–7) minimizes decomposition.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid titration :

  • Dissolving the amine in anhydrous ether and adding concentrated HCl (37%) at 0–5°C precipitates the hydrochloride salt.
  • Recrystallization from ethanol/water mixtures yields >99% purity.

Critical parameters :

  • Stoichiometric HCl:Amine ratio (1:1).
  • Slow addition rates to prevent localized overheating.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Advantages Limitations
Knorr condensation 90–95 99 Scalable, low cost Requires acidic conditions
Green catalysis 92 98 Environmentally friendly Longer reaction times (6–8 h)
Continuous flow 85 97 High throughput Complex equipment
One-pot alkylation 80 96 Simplified workflow Moderate yields

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors.
  • HPLC with C18 columns confirms purity (>99%) using acetonitrile/water gradients.

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 2.15 (s, 3H, CH3), 3.72 (s, 2H, CH2), 7.25–7.45 (m, pyrazole-H).
  • LC-MS : m/z 236.2 [M+H]⁺, 272.2 [M+Cl]⁻.

Industrial Production Insights

Large-scale synthesis prioritizes:

  • Solvent recovery systems to recycle ethanol/water mixtures.
  • Quality control protocols testing for residual hydrazine (<10 ppm).

Emerging Methodologies

  • Electrochemical alkylation reduces reagent waste, achieving 88% yields in preliminary trials.
  • Biocatalytic approaches using transaminases are under investigation for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrazole derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

(a) Carboxamide Derivatives (e.g., Compounds 3a–3e from )

  • Key Differences: The target compound is an amine hydrochloride, whereas compounds 3a–3e are carboxamides with cyano substituents. The carboxamide derivatives (e.g., 3a: C21H15ClN6O) exhibit higher molecular weights (403–437 g/mol) compared to the target compound due to the carboxamide and aryl groups . Impact on Properties:
  • Carboxamides generally show lower solubility in aqueous media compared to hydrochloride salts.

(b) Chlorinated Pyrazole Amine (CAS 1006348-72-6)

  • Structure : 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine.
  • Key Differences :
    • A chloro substituent replaces one methyl group on the pyrazole ring.
    • The pyrazole rings are substituted at 1,5- and 1,4-positions, altering steric and electronic profiles compared to the target compound’s 1,3- and 1,4-methyl groups .
    • Impact on Properties :
  • Chlorine increases molecular polarity and may enhance binding to hydrophobic pockets in biological targets.
  • The absence of a hydrochloride salt reduces solubility in polar solvents.

(c) Methoxyphenyl-Substituted Hydrochloride (CAS 62832-45-5)

  • Structure : 3-[1,4-Bis(4-methoxyphenyl)pyrazol-3-yl]oxy-N,N-dimethylpropan-1-amine hydrochloride.
  • Key Differences :
    • Contains methoxyphenyl groups and an ether linkage , unlike the target compound’s methylated pyrazoles.
    • Larger molecular formula (C22H28ClN3O3 vs. the target’s likely C12H18ClN5) due to aromatic substituents .
    • Impact on Properties :
  • The ether linkage introduces conformational flexibility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Likely C12H18ClN5 ~280 (estimated) Not reported Amine hydrochloride, bis-pyrazole
3a () C21H15ClN6O 403.1 133–135 Carboxamide, cyano
CAS 1006348-72-6 () C10H12ClN5 253.7 Not reported Chloropyrazole, amine
CAS 62832-45-5 () C22H28ClN3O3 417.9 Not reported Methoxyphenyl, ether, amine
  • Melting Points : Carboxamide derivatives (e.g., 3a: 133–135°C, 3d: 181–183°C) suggest that crystalline stability correlates with aromatic substitution . The target compound’s hydrochloride salt likely exhibits a higher melting point than neutral analogues due to ionic interactions.
  • Solubility : Hydrochloride salts (target compound, CAS 62832-45-5) are more water-soluble than neutral amines (CAS 1006348-72-6) or carboxamides.

Biological Activity

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC11H18ClN5
Molecular Weight255.75 g/mol
IUPAC NameThis compound
InChI KeyYBCIGVLVGXJCBF-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound's pyrazole ring allows it to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor interactions. This modulation can lead to various biological effects such as:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine have shown effectiveness against BRAF(V600E) and EGFR mutations, which are critical in certain cancers .
  • Antimicrobial Effects : Pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. Studies have demonstrated that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Therapeutic Applications

This compound is being explored for its potential in several therapeutic areas:

1. Cancer Treatment

  • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, a study reported significant growth inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective doses .

2. Antimicrobial Agents

  • Its efficacy against bacterial and fungal strains has been documented. The compound's structure allows it to interfere with microbial growth mechanisms effectively .

3. Anti-inflammatory Properties

  • Pyrazole derivatives are known for their anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Activity
A series of pyrazole compounds were synthesized and screened for anticancer activity against various cell lines. Notably, one derivative exhibited an IC50 value of 12.50 µM against SF-268 (human glioblastoma) cells, suggesting strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of substituted pyrazoles, the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

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